

What is Cy5.5 hydrazide and its chemical properties?

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Compound of Interest

Compound Name: Cy5.5 hydrazide

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Cy5.5 Hydrazide: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **Cy5.5 hydrazide**, a near-infrared (NIR) fluorescent dye crucial for the specific labeling of carbonyl groups in biomolecules. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical properties, reactivity, and common applications of **Cy5.5 hydrazide**, with a focus on bioconjugation techniques.

Core Chemical Properties

Cy5.5 hydrazide is a carbonyl-reactive dye belonging to the cyanine family of fluorophores.[1][2] Its hydrazide functional group specifically reacts with aldehydes and ketones to form stable hydrazone linkages.[1][2] This reactivity is instrumental in labeling various biomolecules, including glycoproteins, antibodies, and proteins that have undergone oxidative stress.[1][2][3] As an analog of Cy5.5®, it exhibits excellent photostability and its fluorescence is not sensitive to pH in the range of 4 to 10. The dye's absorption and emission profiles in the near-infrared spectrum make it particularly suitable for in vivo imaging applications, owing to the low autofluorescence of biological tissues in this window.[1]

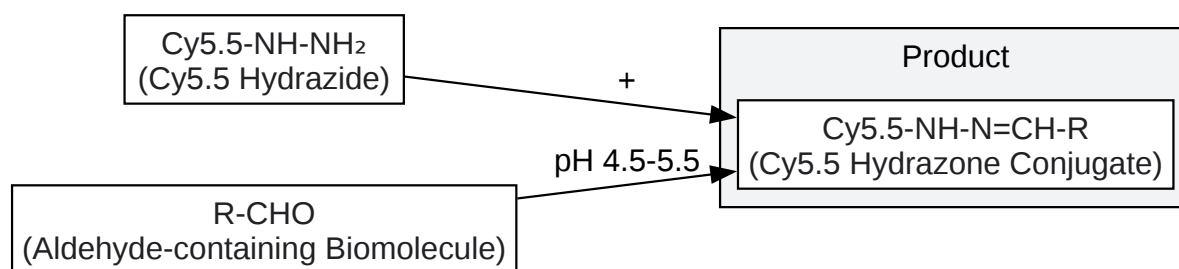
Quantitative Data Summary

The key spectral and physical properties of **Cy5.5 hydrazide** are summarized in the table below. This data has been compiled from multiple suppliers to provide a comprehensive overview for experimental design.

| Property | Value | Reference |
|---------------------------------------|---------------------------------------|-----------|
| Molecular Formula | C40H46Cl2N4O | [2] |
| Molecular Weight | 669.7 g/mol | [2] |
| Excitation Maximum (λ_{ex}) | 673 nm | [2] |
| Emission Maximum (λ_{em}) | 707 nm | [2] |
| Extinction Coefficient | 209,000 $\text{cm}^{-1}\text{M}^{-1}$ | [2] |
| Fluorescence Quantum Yield | 0.2 | [2][3] |
| Solubility | DMSO, DMF, DCM | [2][3] |
| Purity | >95% | [3] |
| Storage Conditions | -20°C, in the dark, desiccated | [1][2][4] |

Reaction Mechanism and Experimental Workflow

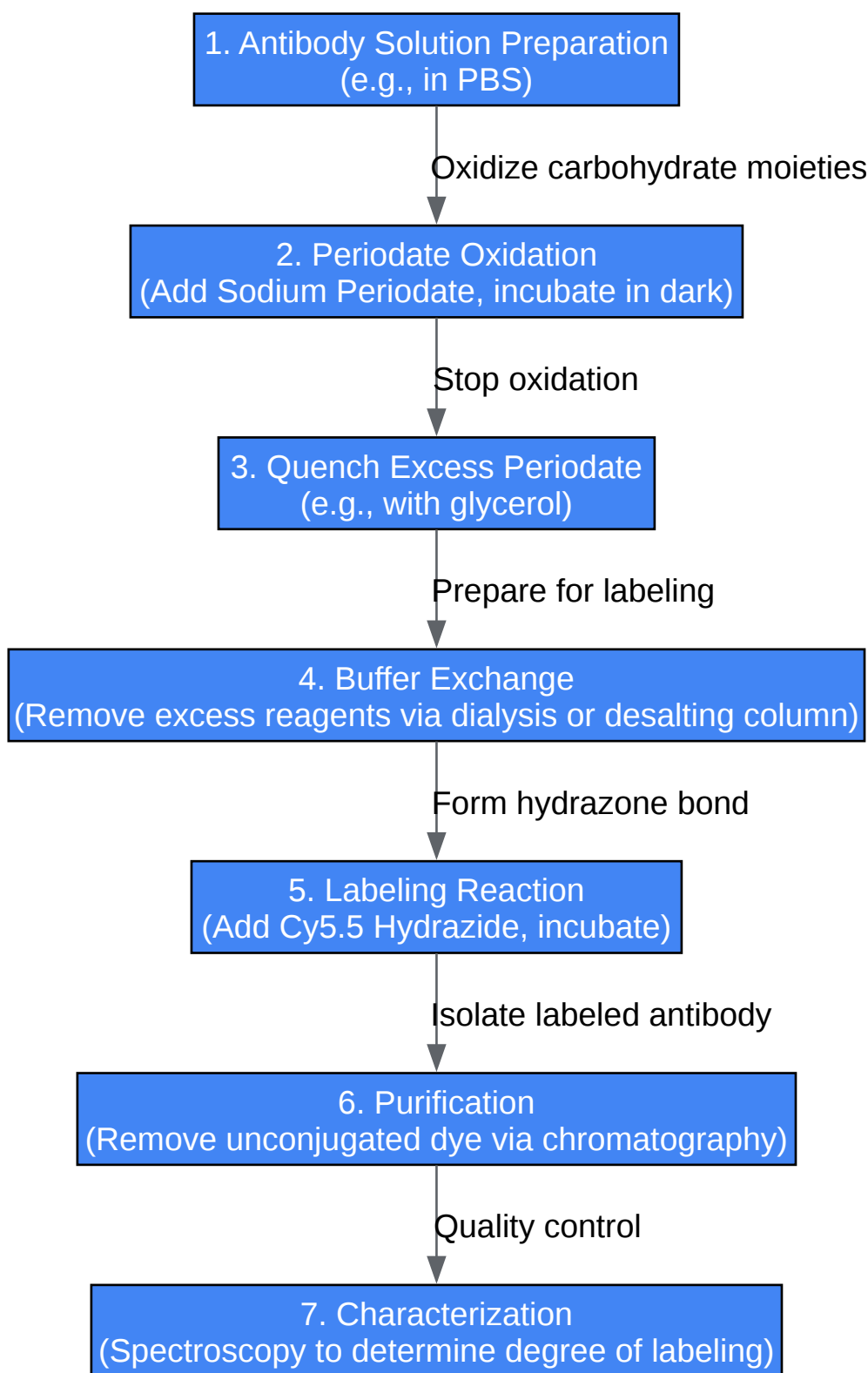
The primary application of **Cy5.5 hydrazide** is the covalent labeling of biomolecules containing or modified to contain aldehyde or ketone groups. The fundamental reaction involves the nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration to form a stable C=N double bond of the hydrazone.



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Figure 1: Reaction of **Cy5.5 hydrazide** with an aldehyde to form a stable hydrazone conjugate.

A common and powerful application of this chemistry is the site-specific labeling of antibodies and other glycoproteins. The carbohydrate moieties of these proteins can be selectively oxidized with sodium periodate to generate aldehyde groups, which are then targeted by the **Cy5.5 hydrazide**. This method is particularly advantageous as it typically does not interfere with the antigen-binding site of the antibody.[\[1\]](#)



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Figure 2: Experimental workflow for labeling an antibody with **Cy5.5 hydrazide**.

Experimental Protocol: Antibody Labeling with Cy5.5 Hydrazide

The following is a generalized protocol for the conjugation of **Cy5.5 hydrazide** to a glycoprotein, such as an antibody, following periodate oxidation.

Materials:

- Antibody or glycoprotein of interest (1-10 mg/mL in PBS)
- Sodium periodate (NaIO_4) solution (e.g., 20 mM in water, freshly prepared)
- Quenching solution (e.g., 30% glycerol in water)
- **Cy5.5 hydrazide**, dissolved in an organic co-solvent like DMSO or DMF.^[4]
- Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5)
- Desalting column or dialysis cassette (e.g., 7K MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Oxidation:
 - To the antibody solution, add an equal volume of the 20 mM sodium periodate solution.
 - Incubate the reaction mixture for 30 minutes at room temperature in the dark.
 - Quench the reaction by adding the quenching solution to a final concentration of 15 mM and incubate for 10 minutes at room temperature.
- Buffer Exchange:
 - Remove the excess periodate and quenching reagent by buffer exchange into the labeling buffer (0.1 M sodium acetate, pH 5.5) using a desalting column or dialysis.

- Labeling:
 - Prepare a stock solution of **Cy5.5 hydrazide** in DMSO (e.g., 10 mM).
 - Add a 50- to 100-fold molar excess of the **Cy5.5 hydrazide** solution to the oxidized antibody solution. The optimal ratio should be determined empirically for each protein.
 - Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.
- Purification:
 - Remove the unreacted **Cy5.5 hydrazide** by extensive dialysis against PBS or by using a desalting column.
- Characterization:
 - Determine the protein concentration by measuring the absorbance at 280 nm.
 - Determine the dye concentration by measuring the absorbance at the excitation maximum of Cy5.5 (around 673 nm).
 - Calculate the degree of labeling (DOL) using the following formula: $DOL = (A_{\text{max of dye}} \times \text{Molar mass of protein}) / (\epsilon_{\text{dye}} \times A_{280} \text{ of protein})$ where A_{max} is the absorbance at the dye's maximum, ϵ_{dye} is the extinction coefficient of the dye (209,000 M⁻¹cm⁻¹), and A_{280} is the absorbance of the protein.

Conclusion

Cy5.5 hydrazide is a versatile and robust near-infrared dye for the specific labeling of aldehydes and ketones in biomolecules. Its favorable chemical and spectral properties make it an invaluable tool for a wide range of applications, from fluorescence microscopy and flow cytometry to in vivo imaging. The provided data and protocols offer a solid foundation for researchers to incorporate **Cy5.5 hydrazide** into their experimental designs for advanced bioconjugation and molecular imaging studies.

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